Proadrenomedullin (1-20) (rat)

Description

BenchChem offers high-quality Proadrenomedullin (1-20) (rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Proadrenomedullin (1-20) (rat) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

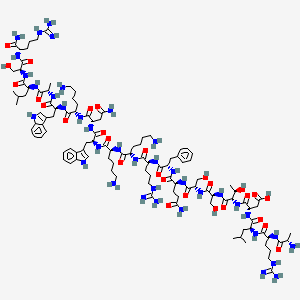

Molecular Formula |

C111H177N37O28 |

|---|---|

Molecular Weight |

2477.8 g/mol |

IUPAC Name |

(3S)-4-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C111H177N37O28/c1-56(2)44-75(100(168)145-82(53-149)105(173)131-68(89(118)157)33-21-41-125-109(119)120)138-91(159)59(6)130-98(166)78(47-62-51-128-66-28-13-11-26-64(62)66)141-95(163)71(32-17-20-40-114)135-103(171)80(49-86(117)154)143-102(170)79(48-63-52-129-67-29-14-12-27-65(63)67)142-94(162)70(31-16-19-39-113)134-92(160)69(30-15-18-38-112)133-93(161)73(35-23-43-127-111(123)124)136-101(169)77(46-61-24-9-8-10-25-61)140-97(165)74(36-37-85(116)153)137-106(174)83(54-150)146-107(175)84(55-151)147-108(176)88(60(7)152)148-104(172)81(50-87(155)156)144-99(167)76(45-57(3)4)139-96(164)72(132-90(158)58(5)115)34-22-42-126-110(121)122/h8-14,24-29,51-52,56-60,68-84,88,128-129,149-152H,15-23,30-50,53-55,112-115H2,1-7H3,(H2,116,153)(H2,117,154)(H2,118,157)(H,130,166)(H,131,173)(H,132,158)(H,133,161)(H,134,160)(H,135,171)(H,136,169)(H,137,174)(H,138,159)(H,139,164)(H,140,165)(H,141,163)(H,142,162)(H,143,170)(H,144,167)(H,145,168)(H,146,175)(H,147,176)(H,148,172)(H,155,156)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127)/t58-,59-,60+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,88-/m0/s1 |

InChI Key |

WNHLDNZTMYROCS-BDUFWTITSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

Proadrenomedullin (1-20): A Comprehensive Technical Guide to its Function in Rats

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proadrenomedullin (1-20), also known as PAMP(1-20), is a 20-amino-acid peptide derived from the same precursor as adrenomedullin (B612762). In rats, PAMP(1-20) has demonstrated a range of biological activities, primarily centered on cardiovascular regulation and neuroendocrine modulation. This technical guide provides an in-depth overview of the function of PAMP(1-20) in rats, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The information presented is intended to support further research and drug development efforts targeting the physiological systems influenced by this peptide.

Cardiovascular Effects

PAMP(1-20) exerts significant effects on the cardiovascular system in rats, most notably a dose-dependent hypotensive response. It also influences heart rate and cardiac contractility.

Hypotensive Effects

Intravenous administration of PAMP(1-20) in conscious rats produces a rapid and dose-dependent decrease in blood pressure.[1][2] However, the hypotensive response is attenuated in pregnant rats, particularly in mid and late gestation, a phenomenon that may be mediated by sex hormones.[1]

Table 1: Hypotensive Effects of Intravenous PAMP(1-20) in Conscious Rats

| Dose (nmol/kg) | Maximum Decrease in Blood Pressure | Animal Model | Reference |

| 3 - 60 | Dose-dependent decrease | Non-pregnant Wistar rats | [1] |

| 3 - 60 | Significantly attenuated vs. non-pregnant | Pregnant Wistar rats (14 and 20 days) | [1] |

Cardiac Effects

Studies on isolated perfused rat hearts have revealed that rat PAMP(1-20) can induce a positive chronotropic (increased heart rate) and a negative inotropic (decreased contractility) effect.[3] These effects appear to be independent of the cAMP/PKA pathway and may involve the nitric oxide (NO) synthase pathway.[4]

Table 2: Effects of Rat PAMP(1-20) on Isolated Perfused Rat Hearts

| Concentration (nM) | Change in Heart Rate (beats/min) | Change in Left Ventricular Developed Pressure (mmHg) | Change in +dP/dtmax (mmHg s-1) | Reference |

| 1 | ↑ from 257.83 to 282 | ↓ from 90.5 to 79 | ↓ from 3710.5 to 3223.8 | [3] |

| 10 | ↑ from 259.83 to 289.8 | ↓ from 88.00 to 73.00 | ↓ from 3683.16 to 3040.6 | [3] |

| 100 | ↑ from 249.66 to 280.50 | ↓ from 79.83 to 64.83 | ↓ from 3746.16 to 3009.83 | [3] |

Neuroendocrine and Adrenal Function

PAMP(1-20) plays a significant role in modulating the adrenal gland and the hypothalamic-pituitary-adrenal (HPA) axis.

Inhibition of Aldosterone (B195564) and Catecholamine Secretion

In dispersed rat zona glomerulosa cells, PAMP(1-20) has been shown to inhibit angiotensin-II-stimulated aldosterone production.[5] It is more potent than adrenomedullin in this regard.[5] Furthermore, PAMP(1-20) inhibits catecholamine secretion from rat pheochromocytoma (PC12) cells, a model for adrenal chromaffin cells.[6] This inhibition is specific to nicotinic cholinergic stimulation and is associated with the disruption of Na+ and Ca2+ influx.[6]

Table 3: Inhibitory Effects of PAMP(1-20) on Secretion

| Target | Stimulant | Effect | IC50 | Cell/Tissue Model | Reference |

| Aldosterone | Angiotensin II | Inhibition | ~2.0 x 10-9 M | Dispersed rat zona glomerulosa cells | [5] |

| Catecholamine | Nicotine | Inhibition | ~350 nmol/L | Rat pheochromocytoma PC12 cells | [6] |

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Subcutaneous administration of PAMP(1-20) in non-stressed rats leads to an increase in plasma ACTH and corticosterone (B1669441) levels.[7] However, in rats subjected to cold stress, PAMP(1-20) dampens the HPA axis response.[7]

Signaling Pathways

The biological effects of PAMP(1-20) in rats are mediated by specific receptors and signaling pathways, which are not yet fully elucidated but involve interactions with ion channels and G protein-coupled receptors.

Interaction with Nicotinic Cholinergic Receptors

A primary mechanism of action for PAMP(1-20) in inhibiting catecholamine release is through the non-competitive antagonism of nicotinic cholinergic receptors.[6] This interaction disrupts the influx of Na+ and Ca2+ ions, which are critical for stimulus-secretion coupling.[6]

G Protein-Coupled Receptors and Second Messengers

Specific binding sites for PAMP(1-20) have been identified in the rat adrenal zona glomerulosa and medulla.[8] In the zona glomerulosa, PAMP(1-20) binding leads to an increase in cAMP generation, suggesting the involvement of a G protein-coupled receptor.[8] However, in other contexts, such as its effects on cardiac function, the cAMP/PKA pathway does not seem to be the primary mediator.[4] The Mas-related G-protein-coupled receptor member X2 (MrgX2) has been proposed as a receptor for PAMP.[9]

Role of Nitric Oxide

While adrenomedullin, a related peptide, often exerts its vasodilatory effects through the release of nitric oxide (NO), the role of NO in PAMP(1-20)-induced vasodilation in rats is less direct.[6] The hypotensive effect of PAMP(1-20) is thought to be primarily due to the inhibition of norepinephrine (B1679862) release from sympathetic nerve endings rather than direct vasodilation.[2][6] However, in the heart, the effects of PAMP(1-20) on contractility and coronary flow are attenuated by a nitric oxide synthase (NOS) inhibitor, suggesting a localized role for NO in mediating its cardiac actions.[4]

Experimental Protocols

The functional characterization of PAMP(1-20) in rats has been achieved through a variety of in vivo and in vitro experimental models.

In Vivo Cardiovascular Studies

-

Animal Model: Conscious, male Wistar or Sprague-Dawley rats are commonly used.

-

Blood Pressure Measurement: Blood pressure is typically measured non-invasively using a tail-cuff method or directly via an arterial catheter implanted in the femoral or carotid artery.[10][11][12][13]

-

PAMP(1-20) Administration: PAMP(1-20) is administered intravenously (i.v.) as a bolus injection or continuous infusion to assess its effects on blood pressure and heart rate.[1]

Isolated Perfused Heart Studies

-

Preparation: Hearts are excised from anesthetized rats and perfused via the aorta with a Krebs-Henseleit solution under constant flow (Langendorff preparation).

-

Measurements: Parameters such as heart rate, left ventricular developed pressure, and +dP/dtmax (an index of contractility) are continuously recorded. Coronary flow can also be measured.

-

Drug Administration: PAMP(1-20) and other pharmacological agents are infused into the perfusion solution.[3][4]

In Vitro Cell-Based Assays

-

Cell Culture: Rat pheochromocytoma (PC12) cells are cultured and used as a model for adrenal chromaffin cells to study catecholamine secretion. Dispersed zona glomerulosa cells from rat adrenal glands are used to investigate aldosterone secretion.[5][6]

-

Secretion Assays: Cells are stimulated with agonists (e.g., nicotine, angiotensin II) in the presence or absence of PAMP(1-20). The amount of secreted catecholamines or aldosterone in the supernatant is quantified using techniques such as radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).

-

Ion Flux Assays: The influx of radiolabeled ions such as 22Na+ and 45Ca2+ is measured to assess the effects of PAMP(1-20) on ion channel activity.[6]

Conclusion

Proadrenomedullin (1-20) is a bioactive peptide with multifaceted functions in rats, primarily impacting the cardiovascular and neuroendocrine systems. Its hypotensive effects, mediated largely by the inhibition of sympathetic nerve activity, and its modulation of adrenal hormone secretion highlight its potential as a therapeutic target. The signaling pathways, involving both ion channels and G protein-coupled receptors, are complex and warrant further investigation. The experimental models and protocols outlined in this guide provide a framework for future research aimed at elucidating the full physiological significance of PAMP(1-20) and exploring its pharmacological potential.

References

- 1. ahajournals.org [ahajournals.org]

- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 3. Mechanisms of adrenomedullin-induced vasodilation in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of nitric oxide on adrenomedullin- and proadrenomedullin N-terminal 20 peptide-induced cardiac responses: action by alone and combined administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Proadrenomedullin N-terminal 20-peptide (PAMP) receptors and signal transduction in the rat adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. research-support.uq.edu.au [research-support.uq.edu.au]

Proadrenomedullin (1-20) (rat) Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the signaling pathways of Proadrenomedullin (1-20) (PAMP(1-20)) in rats. PAMP(1-20) is a 20-amino acid peptide derived from the same precursor as adrenomedullin, preproadrenomedullin, and exerts a range of biological effects, particularly within the cardiovascular and endocrine systems.[1][2][3] This document summarizes the current understanding of PAMP(1-20) signaling, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.

Core Signaling Pathways of Proadrenomedullin (1-20) in the Rat

Proadrenomedullin (1-20) signaling in rats is multifaceted and tissue-specific, primarily initiated by the binding of the peptide to its receptors. While a single, definitive receptor has yet to be fully characterized across all tissues, evidence points towards the involvement of G-protein coupled receptors (GPCRs) and interactions with other receptor systems.[4][5]

In the rat adrenal zona glomerulosa , PAMP(1-20) has been shown to stimulate aldosterone (B195564) secretion through a cyclic AMP (cAMP)-dependent mechanism.[6] This suggests the involvement of a Gs-protein coupled receptor, which upon activation by PAMP(1-20), stimulates adenylyl cyclase to produce cAMP.

Conversely, in rat pheochromocytoma (PC12) cells , which are analogous to adrenal chromaffin cells, PAMP(1-20) inhibits catecholamine secretion induced by nicotinic acetylcholine (B1216132) receptor (nAChR) agonists.[2] This inhibitory action is mediated by a pertussis toxin-sensitive G-protein, likely of the Gi subtype.[7] Activation of this Gi-protein leads to the opening of inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization and a subsequent reduction in calcium influx through voltage-gated calcium channels, ultimately inhibiting catecholamine release.[7]

The cardiovascular effects of PAMP(1-20), such as hypotension, appear to be mediated, at least in part, through the nitric oxide (NO) signaling pathway .[8] In the isolated perfused rat heart, the inhibitory effects of PAMP(1-20) on cardiac function are attenuated by inhibitors of nitric oxide synthase (NOS).[8] This suggests that PAMP(1-20) can stimulate NOS to produce NO, which then acts as a vasodilator. This pathway appears to be independent of cAMP and protein kinase A (PKA).[8]

Recent evidence also suggests that the Mas-related G-protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor 3 (ACKR3/CXCR7) can be activated by PAMP and its fragments.[5] While MrgX2 activation leads to classical G-protein signaling, ACKR3 appears to act as a scavenger receptor, internalizing PAMP without inducing downstream signaling.[5][9]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on PAMP(1-20) signaling in rats.

Table 1: Receptor Binding Affinity of Proadrenomedullin (1-20) in Rat Tissues

| Tissue/Cell Type | Radioligand | Receptor Subtype(s) | Dissociation Constant (Kd) | Maximal Binding Capacity (Bmax) | Reference |

| Adrenal Zona Glomerulosa | [¹²⁵I]-PAMP | Two classes | Kd1: 1.9 nmol/L, Kd2: 10 nmol/L | Bmax1: 53 fmol/mg protein, Bmax2: 225 fmol/mg protein | [6] |

| Adrenal Medulla | [¹²⁵I]-PAMP | Single class | 4.9 nmol/L | 556 fmol/mg protein | [6] |

| Vascular Smooth Muscle Cells | [¹²⁵I] rat PAMP | Single class | 3.5 x 10⁻⁸ M | 4.5 x 10⁶ sites/cell | [4] |

| Brain Membranes | [¹²⁵I]-Bolton-Hunter-bombesin | Bombesin Receptor | IC₅₀: 52 nM | Not Reported | [10] |

Table 2: Functional Potency of Proadrenomedullin (1-20) in Rat Models

| Biological Effect | Cell/Tissue Model | Parameter | Value | Reference |

| Inhibition of Catecholamine Secretion | PC12 cells | IC₅₀ | ≈350 nmol/L | [2] |

| Inhibition of Nicotine-Induced ²²Na⁺ Uptake | PC12 cells | IC₅₀ | ≈0.09 µmol/L | [2] |

| Blockade of Nicotinic Agonist Desensitization | PC12 cells | EC₅₀ | ≈270 nmol/L | [2] |

| Inhibition of Nicotine-Induced Inward Current | Locus Coeruleus Neurons | Half-maximal inhibition | 2.6 x 10⁻⁷ M | Not explicitly in provided text |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the PAMP(1-20) signaling pathway in rats.

Radioligand Binding Assay

This protocol is adapted from studies investigating PAMP(1-20) receptor binding in rat tissues.[4][6][11][12][13][14][15]

Objective: To determine the affinity (Kd) and density (Bmax) of PAMP(1-20) binding sites.

Materials:

-

Rat tissues (e.g., adrenal glands, aorta)

-

[¹²⁵I]-labeled PAMP(1-20) (specific activity ~2000 Ci/mmol)

-

Unlabeled PAMP(1-20)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation counter

-

Homogenizer

-

Centrifuge

Procedure:

-

Membrane Preparation:

-

Excise rat tissues and immediately place them in ice-cold homogenization buffer.

-

Homogenize the tissue using a Polytron or similar homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Membrane preparation (typically 50-100 µg of protein)

-

[¹²⁵I]-PAMP(1-20) at various concentrations (for saturation binding) or a fixed concentration (for competition binding).

-

For non-specific binding, add a high concentration of unlabeled PAMP(1-20) (e.g., 1 µM).

-

For competition binding, add varying concentrations of unlabeled PAMP(1-20) or other test compounds.

-

Bring the final volume to 250 µL with binding buffer.

-

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 min).

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the concentration of [¹²⁵I]-PAMP(1-20) and use Scatchard analysis or non-linear regression to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor and use non-linear regression to determine the IC₅₀ value, from which the Ki can be calculated.

-

cAMP Accumulation Assay

This protocol is based on methods used to measure cAMP levels in response to PAMP(1-20) stimulation.[6][16][17][18][19][20]

Objective: To quantify changes in intracellular cAMP levels in rat cells following treatment with PAMP(1-20).

Materials:

-

Rat cells (e.g., primary adrenal zona glomerulosa cells or PC12 cells)

-

Cell culture medium

-

PAMP(1-20)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Lysis buffer

-

cAMP assay kit (e.g., ELISA or radioimmunoassay kit)

-

Plate reader (for ELISA) or gamma counter (for RIA)

Procedure:

-

Cell Culture and Treatment:

-

Culture rat cells in appropriate multi-well plates until they reach the desired confluency.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 min) to prevent cAMP degradation.

-

Treat the cells with various concentrations of PAMP(1-20) or control vehicle for a specified time (e.g., 15-30 min) at 37°C.

-

-

Cell Lysis:

-

Terminate the stimulation by removing the medium and adding ice-cold lysis buffer to each well.

-

Incubate on ice for a specified time to ensure complete cell lysis.

-

-

cAMP Measurement:

-

Use a commercially available cAMP assay kit to measure the cAMP concentration in the cell lysates. Follow the manufacturer's instructions for the specific kit (ELISA or RIA).

-

-

Data Analysis:

-

Generate a standard curve using the provided cAMP standards.

-

Determine the cAMP concentration in each sample by interpolating from the standard curve.

-

Normalize the cAMP concentration to the protein concentration of the cell lysate or cell number.

-

Express the results as fold-change over basal or as absolute concentrations.

-

Catecholamine Secretion Assay

This protocol is adapted from studies investigating the inhibitory effect of PAMP(1-20) on catecholamine release from PC12 cells.[2][17][21]

Objective: To measure the effect of PAMP(1-20) on nicotine-induced catecholamine secretion.

Materials:

-

PC12 cells

-

Cell culture medium

-

Krebs-Ringer-HEPES buffer

-

PAMP(1-20)

-

Perchloric acid

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

-

Cell Culture and Pre-incubation:

-

Culture PC12 cells in appropriate multi-well plates.

-

Wash the cells with Krebs-Ringer-HEPES buffer.

-

Pre-incubate the cells with various concentrations of PAMP(1-20) or vehicle for a specified time (e.g., 10 min) at 37°C.

-

-

Stimulation of Secretion:

-

Stimulate catecholamine secretion by adding nicotine (e.g., 10 µM) to the wells and incubating for a short period (e.g., 10 min) at 37°C.

-

-

Sample Collection and Preparation:

-

Collect the supernatant from each well.

-

Stop the reaction and precipitate proteins by adding perchloric acid to the supernatant.

-

Centrifuge the samples to pellet the precipitated proteins.

-

-

Catecholamine Measurement:

-

Analyze the catecholamine (norepinephrine and epinephrine) content in the supernatant using HPLC with electrochemical detection.

-

-

Data Analysis:

-

Quantify the amount of catecholamine released in each sample by comparing the peak areas to those of known standards.

-

Express the results as a percentage of the total cellular catecholamine content or as a percentage of the nicotine-stimulated release.

-

Determine the IC₅₀ value for PAMP(1-20) inhibition of nicotine-induced secretion.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is based on methods for studying the effects of PAMP(1-20) on ion channels in rat neurons.[7][22][23][24][25][26]

Objective: To measure the effects of PAMP(1-20) on membrane potential and ion channel currents.

Materials:

-

Acutely dissociated rat neurons (e.g., from locus coeruleus) or differentiated PC12 cells

-

External recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES)

-

Internal pipette solution (e.g., containing KCl, MgCl₂, EGTA, ATP, and GTP)

-

PAMP(1-20)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Microscope

Procedure:

-

Cell Preparation:

-

Prepare acutely dissociated neurons or cultured cells for recording.

-

-

Patch-Clamp Recording:

-

Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (cell-attached configuration).

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Record membrane potential in current-clamp mode or ionic currents in voltage-clamp mode.

-

-

Drug Application:

-

Apply PAMP(1-20) to the external solution via a perfusion system.

-

Record the changes in membrane potential or ionic currents in response to PAMP(1-20) application.

-

-

Data Analysis:

-

Measure the amplitude and kinetics of the PAMP(1-20)-induced changes in membrane potential or currents.

-

Construct current-voltage (I-V) relationships to characterize the ion channels affected by PAMP(1-20).

-

Determine the dose-response relationship for the effects of PAMP(1-20).

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. uniprot.org [uniprot.org]

- 4. Specific binding sites for proadrenomedullin N-terminal 20 peptide (PAMP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Proadrenomedullin N-terminal 20-peptide (PAMP) receptors and signal transduction in the rat adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Impact of nitric oxide on adrenomedullin- and proadrenomedullin N-terminal 20 peptide-induced cardiac responses: action by alone and combined administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. pdspdb.unc.edu [pdspdb.unc.edu]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. Effects of PAMP on mRNAs coding for catecholamine-synthesizing enzymes in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. resources.revvity.com [resources.revvity.com]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. resources.revvity.com [resources.revvity.com]

- 21. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 22. Patch-walking, a coordinated multi-pipette patch clamp for efficiently finding synaptic connections | eLife [elifesciences.org]

- 23. Patch-walking: Coordinated multi-pipette patch clamp for efficiently finding synaptic connections [elifesciences.org]

- 24. mdpi.com [mdpi.com]

- 25. whole-cell patch-clamp electrophysiology: Topics by Science.gov [science.gov]

- 26. personal.utdallas.edu [personal.utdallas.edu]

An In-depth Technical Guide to Rat Proadrenomedullin N-terminal 20 Peptide (PAMP)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proadrenomedullin N-terminal 20 peptide (PAMP) is a biologically active peptide derived from the same precursor as adrenomedullin (B612762) (AM), a potent vasodilator. In rats, PAMP has been shown to be widely distributed throughout various tissues and to exert distinct physiological effects, primarily related to cardiovascular and adrenal function. This technical guide provides a comprehensive overview of the discovery, history, biochemical properties, and physiological roles of rat PAMP. It includes detailed summaries of quantitative data, experimental protocols for its study, and visualizations of its signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug development and cardiovascular research.

Discovery and History

Proadrenomedullin N-terminal 20 peptide (PAMP) was discovered as a 20-amino acid peptide encoded by the same gene as adrenomedullin (AM). The preproadrenomedullin gene gives rise to a 185-amino acid precursor protein, which is then processed to generate both AM and PAMP[1]. The rat PAMP sequence is ARLDTSSQFRKKWNKWALSR-CONH2, with a molecular weight of 2477.9 Da[2]. Initial studies in rats revealed that PAMP is present in various tissues, with particularly high concentrations in the aorta and adrenal glands[3]. This widespread distribution suggested a broad physiological role, distinct from that of its co-peptide, adrenomedullin.

Quantitative Data

The following tables summarize the available quantitative data for rat PAMP, including its tissue distribution and receptor binding characteristics.

Table 1: Tissue Distribution of Rat PAMP

| Tissue | Concentration/Binding | Notes |

| Adrenal Gland (Zona Glomerulosa) | Bmax1: 53 fmol/mg protein; Bmax2: 225 fmol/mg protein | Two classes of receptors were identified. |

| Adrenal Gland (Medulla) | Bmax: 556 fmol/mg protein | A single class of specific receptor was identified[3]. |

| Aorta | Relatively abundant binding sites | Specific quantitative data is limited, but binding is significant[3]. |

| Lung | Detectable binding sites | Lower abundance compared to aorta and adrenal glands[3]. |

| Kidney | Detectable binding sites | Lower abundance compared to aorta and adrenal glands[3]. |

| Brain | Detectable binding sites | Lower abundance compared to aorta and adrenal glands[3]. |

| Spleen | Detectable binding sites | Lower abundance compared to aorta and adrenal glands[3]. |

| Heart | Detectable binding sites | Lower abundance compared to aorta and adrenal glands[3]. |

| Neonatal Cardiac Myocytes | 5.7 ± 0.9 fmol/10^5 cells/40 h | Secretion rate from cultured cells. |

| Neonatal Cardiac Fibroblasts | 8.4 ± 0.7 fmol/5x10^4 cells/48 h | Secretion rate from cultured cells[4]. |

Table 2: Receptor Binding Affinity of Rat PAMP

| Cell Type | Receptor Type | Dissociation Constant (Kd) | Maximal Binding Capacity (Bmax) |

| Rat Vascular Smooth Muscle Cells | PAMP Receptor | 3.5 x 10^-8 M | 4.5 x 10^6 sites/cell [3] |

| Rat Adrenal Zona Glomerulosa | PAMP Receptor (Class 1) | 1.9 nmol/l | 53 fmol/mg protein[3] |

| Rat Adrenal Zona Glomerulosa | PAMP Receptor (Class 2) | 10 nmol/l | 225 fmol/mg protein[3] |

| Rat Adrenal Medulla | PAMP Receptor | 4.9 nmol/l | 556 fmol/mg protein[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of rat PAMP.

Radioimmunoassay (RIA) for Rat PAMP Quantification

Objective: To quantify the concentration of PAMP in rat plasma or tissue extracts.

Principle: This is a competitive binding assay where unlabeled PAMP in the sample competes with a fixed amount of radiolabeled PAMP for binding to a limited amount of PAMP-specific antibody.

Materials:

-

PAMP-specific antibody (polyclonal or monoclonal)

-

¹²⁵I-labeled PAMP (tracer)

-

Rat PAMP standard

-

Assay buffer (e.g., phosphate (B84403) buffer with BSA)

-

Precipitating agent (e.g., polyethylene (B3416737) glycol)

-

Gamma counter

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the rat PAMP standard in assay buffer to create a standard curve (e.g., 0-1000 pg/mL).

-

Sample Preparation: Collect rat blood in tubes containing EDTA and aprotinin (B3435010) to prevent peptide degradation. Centrifuge to obtain plasma. For tissue samples, homogenize in an appropriate extraction buffer and centrifuge to clear the lysate.

-

Assay Setup: In duplicate or triplicate tubes, add a known volume of standard, sample, or blank (assay buffer).

-

Antibody Incubation: Add a predetermined dilution of the PAMP-specific antibody to all tubes except the "total counts" and "non-specific binding" (NSB) tubes. Incubate for 24 hours at 4°C.

-

Tracer Incubation: Add a known amount of ¹²⁵I-labeled PAMP to all tubes. Incubate for another 24 hours at 4°C.

-

Separation of Bound and Free PAMP: Add the precipitating agent to all tubes except the "total counts" tube to precipitate the antibody-bound PAMP. Centrifuge the tubes.

-

Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

-

Data Analysis: Plot a standard curve of the percentage of bound tracer versus the concentration of the PAMP standard. Determine the concentration of PAMP in the samples by interpolating their percentage of bound tracer on the standard curve.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Rat PAMP Analysis

Objective: To separate and quantify PAMP from biological samples.

Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. The concentration of the organic solvent in the mobile phase is gradually increased to elute the bound peptides.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Rat PAMP standard

Procedure:

-

Sample Preparation: Extract PAMP from plasma or tissue homogenates using a solid-phase extraction (SPE) cartridge to concentrate the peptide and remove interfering substances.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be:

-

0-5 min: 10% B

-

5-35 min: 10-60% B

-

35-40 min: 60-10% B

-

40-45 min: 10% B

-

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 214 nm or 280 nm.

-

-

Standard and Sample Injection: Inject a known amount of the rat PAMP standard to determine its retention time. Then, inject the prepared samples.

-

Data Analysis: Identify the PAMP peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of PAMP by comparing the peak area of the sample to the peak area of the standard.

Receptor Binding Assay for Rat PAMP

Objective: To characterize the binding of PAMP to its receptors on target cells or tissues.

Principle: This assay measures the specific binding of a radiolabeled ligand (¹²⁵I-PAMP) to its receptor.

Materials:

-

Cultured rat vascular smooth muscle cells or membrane preparations from rat tissues (e.g., aorta, adrenal gland)

-

¹²⁵I-labeled rat PAMP

-

Unlabeled rat PAMP

-

Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

-

Washing buffer (ice-cold)

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Cell/Membrane Preparation: Culture rat vascular smooth muscle cells to confluence. For tissue membranes, homogenize the tissue in a buffer and centrifuge to isolate the membrane fraction.

-

Assay Setup: In tubes, add the cell suspension or membrane preparation.

-

Incubation:

-

Total Binding: Add a fixed concentration of ¹²⁵I-PAMP.

-

Non-specific Binding: Add the same concentration of ¹²⁵I-PAMP along with a large excess of unlabeled PAMP.

-

Specific Binding: Calculated as Total Binding - Non-specific Binding.

-

Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a set time to reach equilibrium.

-

-

Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

-

Washing: Wash the filters with ice-cold washing buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: For saturation binding experiments (to determine Kd and Bmax), perform the assay with increasing concentrations of ¹²⁵I-PAMP. For competition binding experiments (to determine the affinity of other ligands), use a fixed concentration of ¹²⁵I-PAMP and increasing concentrations of the competitor. Analyze the data using appropriate software (e.g., Prism) to determine binding parameters.

Signaling Pathways

Rat PAMP exerts its effects through at least two distinct G-protein coupled receptors: the Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) and the atypical chemokine receptor ACKR3 (also known as CXCR7).

MRGPRX2 Signaling Pathway

Binding of PAMP to MRGPRX2 on mast cells initiates a signaling cascade involving both Gαq and Gαi proteins. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to mast cell degranulation and the release of inflammatory mediators such as histamine.

Caption: MRGPRX2 signaling pathway initiated by rat PAMP.

ACKR3 (CXCR7) Signaling Pathway

PAMP also binds to the atypical chemokine receptor ACKR3. Unlike classical GPCRs, ACKR3 does not couple to G-proteins to initiate downstream signaling cascades. Instead, upon PAMP binding, ACKR3 recruits β-arrestin. This leads to the internalization of the receptor-ligand complex, effectively "scavenging" PAMP from the extracellular space. This mechanism may serve to regulate the local concentration of PAMP and modulate its availability for other receptors like MRGPRX2.

Caption: ACKR3-mediated scavenging of rat PAMP.

Conclusion

Rat Proadrenomedullin N-terminal 20 peptide is a multifaceted peptide with significant physiological roles, particularly in the cardiovascular and adrenal systems. Its discovery and subsequent characterization have opened new avenues for understanding the complex regulation of these systems. This technical guide provides a foundational resource for researchers, summarizing key quantitative data, outlining essential experimental protocols, and visualizing its known signaling pathways. Further research into the specific roles of PAMP in various physiological and pathological conditions in rats will be crucial for elucidating its full therapeutic potential.

References

- 1. hplc.eu [hplc.eu]

- 2. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proadrenomedullin N-terminal 20-peptide (PAMP) receptors and signal transduction in the rat adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physiological Role of PAMP(1-20) in the Rat Cardiovascular System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proadrenomedullin N-terminal 20 peptide (PAMP(1-20)) is a bioactive peptide derived from the same precursor as adrenomedullin, a potent vasodilator. PAMP(1-20) is expressed in various tissues, including the adrenal medulla, heart, and blood vessels, suggesting a role in cardiovascular regulation. This technical guide provides a comprehensive overview of the physiological effects of PAMP(1-20) on the rat cardiovascular system, detailing its impact on blood pressure, heart rate, and vascular tone. The guide summarizes key quantitative data, outlines detailed experimental protocols for its study, and illustrates its known signaling pathways.

Data Presentation: Quantitative Effects of PAMP(1-20)

The following tables summarize the quantitative data on the cardiovascular effects of PAMP(1-20) in rats, compiled from various studies.

| Table 1: Effects of Intravenous PAMP(1-20) on Systemic Blood Pressure and Heart Rate in Anesthetized Rats | | :--- | :--- | :--- | | Dose | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | | 3 nmol/kg | ↓ 10-15 | No significant change | | 10 nmol/kg | ↓ 20-30 | Slight increase | | 30 nmol/kg | ↓ 35-50 | Variable, slight increase reported | | 60 nmol/kg | ↓ up to 60 | Variable responses |

Note: The hypotensive response to PAMP(1-20) is dose-dependent. The magnitude of the effect can vary based on the anesthetic used and the baseline blood pressure of the animal.

| Table 2: Effects of PAMP(1-20) on Isolated Perfused Rat Hindquarters Vasculature | | :--- | :--- | | Condition | Response | | Basal Tone | Dose-dependent vasodilation | | Pre-constricted with Norepinephrine (B1679862) | Potentiation of vasodilator response |

| Table 3: Effects of Rat PAMP(1-20) on Isolated Perfused Rat Hearts (Langendorff Preparation) [1] | | :--- | :--- | :--- | | Concentration | Effect on Heart Rate | Effect on Left Ventricular Developed Pressure | | 1 nM | ↑ (from ~258 to ~282 beats/min) | ↓ (from ~90 to ~79 mmHg) | | 10 nM | ↑ (from ~260 to ~290 beats/min) | ↓ (from ~88 to ~73 mmHg) | | 100 nM | ↑ (from ~250 to ~280 beats/min) | ↓ (from ~80 to ~65 mmHg) |

Note: Rat PAMP(1-20) induces a positive chronotropic (increased heart rate) and negative inotropic (decreased contractility) effect on the isolated rat heart. Human PAMP showed no significant effect in this preparation, highlighting species specificity.[1]

| Table 4: Inhibitory Effects of PAMP(1-20) on Catecholamine Secretion | | :--- | :--- | | Experimental Model | IC50 for Inhibition of Nicotine-Induced Catecholamine Release | | Rat Pheochromocytoma (PC12) Cells | ~350 nmol/L[2] | | Bovine Chromaffin Cells | ~1.6 µmol/L |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of PAMP(1-20)'s cardiovascular effects.

In Vivo Blood Pressure Measurement in Anesthetized Rats

-

Animal Preparation:

-

Male Wistar or Sprague-Dawley rats (250-350 g) are anesthetized with an appropriate agent (e.g., pentobarbital (B6593769) sodium, 50 mg/kg, i.p.). Anesthesia depth is monitored regularly.

-

The trachea is cannulated to ensure a patent airway.

-

The femoral artery and vein are cannulated with polyethylene (B3416737) tubing (PE-50) for blood pressure recording and drug administration, respectively.

-

-

Blood Pressure Recording:

-

The arterial cannula is connected to a pressure transducer, and the signal is amplified and recorded using a data acquisition system.

-

Mean arterial pressure (MAP) and heart rate (HR) are derived from the pulsatile pressure signal.

-

A stabilization period of at least 20 minutes is allowed after surgery before any experimental interventions.

-

-

PAMP(1-20) Administration:

-

Rat PAMP(1-20) is dissolved in sterile saline.

-

Dose-response curves are generated by administering increasing doses of PAMP(1-20) (e.g., 3, 10, 30, 60 nmol/kg) as bolus intravenous injections.

-

The peak change in MAP and HR for each dose is recorded.

-

Isolated Perfused Rat Heart (Langendorff Preparation)[1]

-

Heart Isolation:

-

Rats are anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

The aorta is cannulated for retrograde perfusion.

-

-

Perfusion:

-

The heart is perfused at a constant pressure (e.g., 70-80 mmHg) or constant flow with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at 37°C.

-

A balloon-tipped catheter is inserted into the left ventricle to measure isovolumetric pressure.

-

-

Data Acquisition:

-

Parameters such as heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure development (+dP/dt) are continuously recorded.

-

After a stabilization period, PAMP(1-20) is infused into the perfusion medium at various concentrations (e.g., 1, 10, 100 nM) to determine its direct effects on cardiac function.[1]

-

Measurement of Vascular Tone in Isolated Rat Aortic Rings

-

Tissue Preparation:

-

The thoracic aorta is carefully dissected and placed in cold physiological salt solution (PSS).

-

Adherent tissue is removed, and the aorta is cut into rings of 2-3 mm in width.

-

-

Mounting and Equilibration:

-

Aortic rings are mounted in an organ bath containing PSS at 37°C, bubbled with 95% O2 / 5% CO2.

-

The rings are placed under an optimal resting tension (e.g., 1.5-2.0 g) and allowed to equilibrate for at least 60 minutes.

-

-

Experimental Procedure:

-

The viability of the rings is tested with a contractile agent (e.g., phenylephrine (B352888) or KCl).

-

To study vasodilation, rings are pre-constricted with an agonist.

-

Cumulative concentration-response curves to PAMP(1-20) are then constructed by adding increasing concentrations of the peptide to the organ bath.

-

The role of the endothelium can be investigated by comparing responses in intact and denuded rings.

-

Signaling Pathways and Mechanisms of Action

The cardiovascular effects of PAMP(1-20) are mediated by complex signaling pathways that are not yet fully elucidated. The available evidence points to several key mechanisms.

Inhibition of Sympathetic Neurotransmission

A primary mechanism for the hypotensive effect of PAMP(1-20) is the inhibition of catecholamine release from sympathetic nerve endings and the adrenal medulla.[2] This action is primarily due to its interaction with nicotinic cholinergic receptors.

Caption: PAMP(1-20) inhibits norepinephrine release by non-competitively antagonizing nicotinic receptors.

Direct Vasodilator Effects

PAMP(1-20) also exerts direct vasodilator effects on vascular smooth muscle, although the precise signaling cascade is still under investigation. Some studies suggest the involvement of G-protein coupled receptors (GPCRs) and cyclic AMP (cAMP) pathways. The Mas-related G-protein coupled receptor X2 (MrgX2) has been identified as a potential receptor for PAMP(1-20).

Caption: Postulated direct vasodilator signaling pathway of PAMP(1-20) via a G-protein coupled receptor.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the cardiovascular effects of PAMP(1-20) in rats.

Caption: A logical workflow for the comprehensive investigation of PAMP(1-20)'s cardiovascular effects.

Conclusion

PAMP(1-20) is a multifaceted peptide with significant physiological effects on the rat cardiovascular system. Its primary actions include a dose-dependent reduction in blood pressure, mediated by both the inhibition of sympathetic outflow and direct vasodilation. In the isolated heart, it exhibits positive chronotropic and negative inotropic effects. The non-competitive antagonism of nicotinic acetylcholine receptors is a key mechanism underlying its sympatho-inhibitory action. Further research is warranted to fully delineate the downstream signaling pathways of its direct vascular effects and to explore its therapeutic potential in cardiovascular diseases. This guide provides a foundational resource for researchers and professionals in the field to design and interpret studies on this intriguing peptide.

References

Proadrenomedullin (1-20) (Rat): A Technical Guide to its Vasodilatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the vasodilatory effects of the N-terminal 20 amino acid peptide of proadrenomedullin (PAMP-20) in rats. PAMP-20, a peptide derived from the same precursor as adrenomedullin, exhibits significant hypotensive and vasodilatory properties through a variety of complex and tissue-specific pathways. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways to facilitate a deeper understanding for research and drug development applications.

Core Mechanisms of PAMP-20-Induced Vasodilation in Rats

The vasodilatory action of PAMP-20 in rats is not attributed to a single, universal mechanism but rather a combination of pathways that can vary by vascular bed. The primary mechanisms identified include:

-

Inhibition of Norepinephrine (B1679862) Release: PAMP-20 has been shown to suppress the release of norepinephrine from adrenergic nerve endings, thereby reducing sympathetic vasoconstrictor tone.

-

Direct Vasodilation: Evidence suggests a direct, albeit sometimes tone-dependent, relaxant effect on vascular smooth muscle cells.

-

Nitric Oxide-Mediated Vasodilation: In certain vascular beds, the vasodilatory effects of PAMP-20 are at least partially dependent on the nitric oxide (NO) signaling pathway.

While adrenomedullin, the sister peptide of PAMP-20, often mediates its effects through cyclic AMP (cAMP), the role of cAMP in PAMP-20-induced vasodilation in rats is less clear, with some studies indicating a cAMP-independent mechanism.

Quantitative Data on PAMP-20 Activity in Rats

The following tables summarize key quantitative data from various studies on the effects of PAMP-20 in rats, providing a comparative look at its potency and receptor interactions in different experimental settings.

| Parameter | Value | Tissue/Cell Type | Species | Reference |

| Inhibition of Catecholamine Secretion | ||||

| IC50 | ≈350 nmol/L | Pheochromocytoma PC12 cells | Rat | [1] |

| Receptor Binding | ||||

| Dissociation Constant (Kd) | 3.5 x 10⁻⁸ M | Aortic Vascular Smooth Muscle Cells (VSMC) | Rat | [2] |

| Maximal Binding Capacity (Bmax) | 4.5 x 10⁶ sites/cell | Aortic Vascular Smooth Muscle Cells (VSMC) | Rat | [2] |

| Norepinephrine Overflow Inhibition | ||||

| 5 pmol/ml PAMP-20 | Significant reduction (P < 0.05) | Perfused mesenteric arteries | Rat | [3] |

| 10 pmol/ml PAMP-20 | Significant reduction (P < 0.02) | Perfused mesenteric arteries | Rat | [3] |

Signaling Pathways in Detail

The vasodilatory effects of PAMP-20 are initiated by its interaction with specific receptors on target cells, triggering downstream signaling cascades. While the exact receptor remains to be fully characterized, evidence points towards a G-protein coupled receptor.

Inhibition of Sympathetic Neurotransmission

One of the primary mechanisms of PAMP-20-induced hypotension is its ability to inhibit the release of norepinephrine from sympathetic nerve endings in the vasculature. This sympathoinhibitory effect reduces the overall vasoconstrictor tone.

Direct Vasodilation of Vascular Smooth Muscle

PAMP-20 can also act directly on vascular smooth muscle cells to induce relaxation, a mechanism that appears to be dependent on the pre-existing vascular tone.

Nitric Oxide-Dependent Vasodilation

In some vascular territories, the vasodilatory response to PAMP-20 involves the production of nitric oxide (NO) from the endothelium.

Detailed Experimental Protocols

The following outlines common experimental methodologies used to investigate the vasodilatory mechanisms of PAMP-20 in rats.

Isolated Perfused Mesenteric Artery Preparation

-

Objective: To assess the direct effect of PAMP-20 on vascular tone and norepinephrine release.

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

The superior mesenteric artery is cannulated and isolated.

-

The preparation is perfused with Krebs-Henseleit solution gassed with 95% O₂ and 5% CO₂ at a constant flow rate.

-

Perfusion pressure is continuously monitored as an index of vascular resistance.

-

Periarterial nerve stimulation is used to elicit norepinephrine release, which is measured in the effluent.

-

PAMP-20 is infused at various concentrations, and changes in perfusion pressure and norepinephrine overflow are recorded.[3]

-

-

Pharmacological Tools:

-

Norepinephrine is used to pre-constrict the vascular bed.

-

Antagonists such as CGRP(8-37), hexamethonium, and yohimbine (B192690) can be used to probe receptor involvement.[3]

-

In Vivo Blood Pressure Measurement

-

Objective: To determine the systemic hypotensive effect of PAMP-20.

-

Animal Model: Anesthetized Sprague-Dawley or spontaneously hypertensive rats (SHR).

-

Procedure:

-

A catheter is inserted into the carotid artery for continuous blood pressure monitoring.

-

A second catheter is placed in the jugular vein for intravenous administration of PAMP-20.

-

Following a stabilization period, PAMP-20 is administered as a bolus or continuous infusion at varying doses.

-

Mean arterial pressure and heart rate are recorded and analyzed.

-

Aortic Ring Vasorelaxation Assay

-

Objective: To study endothelium-dependent and -independent vasodilation.

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

The thoracic aorta is excised and cut into rings.

-

Rings are mounted in an organ bath containing Krebs-Henseleit solution and connected to an isometric force transducer.

-

The integrity of the endothelium is assessed by the relaxation response to acetylcholine. In some rings, the endothelium is mechanically removed.

-

The aortic rings are pre-contracted with phenylephrine (B352888) or KCl.

-

Cumulative concentration-response curves to PAMP-20 are generated in both endothelium-intact and endothelium-denuded rings.

-

-

Pharmacological Tools:

-

L-NAME (an eNOS inhibitor) is used to investigate the role of nitric oxide.

-

Inhibitors of other signaling pathways (e.g., cyclooxygenase, potassium channels) can also be employed.

-

Conclusion

The vasodilatory actions of PAMP-20 in rats are multifaceted, involving a complex interplay of sympathoinhibition, direct effects on vascular smooth muscle, and endothelium-derived nitric oxide signaling. The relative contribution of each pathway can differ depending on the specific vascular bed and the prevailing physiological conditions. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic agents targeting the cardiovascular system. Further research is warranted to fully elucidate the identity and signaling of the PAMP-20 receptor(s) in the rat vasculature.

References

Endogenous Production of Proadrenomedullin (1-20) in Rat Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous production of Proadrenomedullin N-terminal 20 peptide (PAMP), also referred to as Proadrenomedullin (1-20), in various rat tissues. PAMP is a biologically active peptide derived from the same precursor as Adrenomedullin (B612762) (ADM), a well-known vasodilator. This document summarizes the distribution of PAMP, details the experimental protocols for its quantification, and illustrates the key molecular pathways involved in its production and signaling.

Quantitative Data on PAMP Distribution in Rat Tissues

PAMP is widely distributed throughout various tissues in the rat, indicating a broad range of potential physiological roles. While absolute concentrations can vary based on the rat strain and physiological state, studies have established the relative abundance and secretion rates in several key tissues. The primary method for quantification cited in the literature is radioimmunoassay (RIA).

Table 1: Secretion and Distribution of Proadrenomedullin (1-20) in Rat Tissues

| Tissue/Cell Type | Parameter | Value/Observation | Strain/Model | Citation |

| Cardiac Myocytes | Secretion Rate | 5.7 ± 0.9 fmol/10⁵ cells/40 h | Neonatal Rat (Wistar) | [1] |

| Cardiac Fibroblasts | Secretion Rate | 8.4 ± 0.7 fmol/5x10⁴ cells/48 h | Neonatal Rat (Wistar) | [1] |

| Plasma | Relative Level | Increased by 42.5% in SHRs vs. WKY rats | Spontaneously Hypertensive Rat (SHR) vs. Wistar-Kyoto (WKY) | [2] |

| Myocardium | Relative Level | Increased by 47.2% in SHRs vs. WKY rats | Spontaneously Hypertensive Rat (SHR) vs. Wistar-Kyoto (WKY) | [2] |

| Aorta | Relative Level | Increased by 27.3% in SHRs vs. WKY rats | Spontaneously Hypertensive Rat (SHR) vs. Wistar-Kyoto (WKY) | [2] |

| Various Tissues | Binding Site Abundance (Relative) | Aorta & Adrenal Glands > Lung > Kidney > Brain > Spleen > Heart | Not Specified | [3] |

| Adrenal Gland (Medulla) | Specific Binding (Bmax) | 556 fmol/mg protein | Wistar Rat | [4] |

| Adrenal Gland (Zona Glomerulosa) | Specific Binding (Bmax) | Receptor 1: 53 fmol/mg proteinReceptor 2: 225 fmol/mg protein | Wistar Rat | [4] |

Note: Much of the quantitative data available compares relative levels between different physiological states (e.g., hypertensive vs. normotensive rats) rather than providing absolute baseline concentrations.

Experimental Protocols

The most common method for quantifying PAMP in rat tissues is the Radioimmunoassay (RIA). This sensitive technique allows for the detection of low concentrations of peptides in complex biological samples.

Radioimmunoassay (RIA) for Rat PAMP

This protocol provides a generalized procedure for the quantification of PAMP in rat tissue extracts or plasma.

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled PAMP (tracer) competes with the unlabeled PAMP in the sample for a limited number of binding sites on a specific anti-PAMP antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of PAMP in the sample.

Materials:

-

Primary Antibody: Specific antiserum raised against rat PAMP.

-

Tracer: Radiolabeled PAMP, typically [¹²⁵I-Tyr⁰]-rat PAMP.[3]

-

Standard: Synthetic rat PAMP of known concentration.

-

Assay Buffer: Phosphate-buffered saline (PBS) or similar, often containing a protein carrier like bovine serum albumin (BSA) to prevent non-specific binding.

-

Precipitating Reagent: Second antibody (e.g., anti-guinea pig IgG) and/or polyethylene (B3416737) glycol (PEG) to separate antibody-bound PAMP from free PAMP.[5]

-

Tissue Homogenization Buffer: Acidic buffer (e.g., acetic acid) to extract peptides and inhibit proteolysis.

-

Gamma Counter.

Procedure:

-

Sample Preparation (Tissue Extraction):

-

Excise rat tissues of interest and immediately freeze them in liquid nitrogen to prevent peptide degradation.

-

Homogenize the frozen tissue in an appropriate volume of cold extraction buffer (e.g., 1 M acetic acid).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

-

Collect the supernatant containing the peptide extract. The extract may require further purification or dilution in assay buffer.

-

-

Assay Procedure:

-

Pipette standards, control samples, and unknown samples into appropriately labeled assay tubes.

-

Add a specific volume of the primary anti-PAMP antibody to all tubes (except for non-specific binding tubes).

-

Add a specific volume of the radiolabeled PAMP tracer to all tubes.

-

Vortex all tubes gently and incubate for a specified period (e.g., 18-24 hours) at 4°C to allow for competitive binding to reach equilibrium.[5]

-

-

Separation of Bound and Free PAMP:

-

Add the cold precipitating reagent (second antibody/PEG mixture) to all tubes (except total count tubes).[5]

-

Incubate for a short period (e.g., 20 minutes) at 4°C to allow for the precipitation of the antibody-antigen complexes.[5]

-

Centrifuge the tubes at 2,000-3,000 x g at 4°C to pellet the precipitate.

-

Carefully decant the supernatant containing the free (unbound) tracer.

-

-

Measurement and Calculation:

-

Measure the radioactivity in the pellet (bound fraction) using a gamma counter.

-

Construct a standard curve by plotting the percentage of tracer bound (B/B₀) against the concentration of the PAMP standards.

-

Determine the concentration of PAMP in the unknown samples by interpolating their B/B₀ values from the standard curve.

-

Visualizations: Pathways and Workflows

Biosynthesis of PAMP and Adrenomedullin

PAMP and Adrenomedullin (ADM) are co-synthesized from a common precursor protein, preproadrenomedullin.[6][7] The following diagram illustrates this processing pathway.

Caption: Biosynthesis pathway of PAMP and Adrenomedullin from the ADM gene.

PAMP Signaling Pathway

While the full details of PAMP signaling are still under investigation, evidence suggests it can act through specific G-protein coupled receptors, leading to the activation of the MAPK cascade in certain cell types, such as rat zona glomerulosa cells.

Caption: Proposed PAMP signaling pathway leading to cell proliferation.

Experimental Workflow for PAMP Radioimmunoassay

The following diagram outlines the major steps involved in the quantification of PAMP from rat tissue samples using a radioimmunoassay.

Caption: Standard experimental workflow for PAMP quantification by RIA.

References

- 1. Secretion of proadrenomedullin N-terminal 20 peptide from cultured neonatal rat cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levels of adrenomedullin and proadrenomedullin N-terminal 20 peptide in myocardium and aorta of spontaneously hypertensive rats and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific binding sites for proadrenomedullin N-terminal 20 peptide (PAMP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proadrenomedullin N-terminal 20-peptide (PAMP) receptors and signal transduction in the rat adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Proadrenomedullin (1-20) (rat) gene expression and regulation

An In-depth Technical Guide to Proadrenomedullin (1-20) (Rat) Gene Expression and Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proadrenomedullin (ProADM) gene, Adm, encodes a precursor protein that is proteolytically processed to yield several biologically active peptides. Among these are the potent vasodilator Adrenomedullin (ADM) and the Proadrenomedullin N-terminal 20 peptide (PAMP-20). PAMP-20, the rat variant of which is the focus of this guide, is a 20-amino acid peptide with distinct physiological roles, including hypotensive effects, inhibition of norepinephrine (B1679862) release, and potential involvement in angiogenesis and antimicrobial defense.[1][2]

Understanding the expression and regulation of the Adm gene in rats is critical for elucidating the physiological and pathophysiological roles of PAMP-20 and for developing novel therapeutic strategies. The expression of this gene is not static; it is dynamically regulated in a tissue-specific manner by a host of factors including physiological stress, inflammatory cytokines, hormones, and in disease states like hypertension. This technical guide provides a comprehensive overview of the current knowledge on rat Adm gene expression, its complex regulatory mechanisms, and the key experimental methodologies employed in its study.

Proadrenomedullin Gene and Peptide Overview

The rat Adm gene gives rise to a 185-amino acid precursor protein, preproadrenomedullin. Following the cleavage of a signal peptide, the resulting proadrenomedullin is further processed to generate active peptides, including PAMP-20 and ADM.

References

Technical Guide: Cellular Localization of Proadrenomedullin (1-20) in Rat Organs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular distribution of Proadrenomedullin N-terminal 20 peptide (PAMP), the 1-20 fragment of proadrenomedullin, within various organs of the rat. This document synthesizes findings on its tissue localization, presents quantitative data, details relevant signaling pathways, and provides established experimental protocols for its detection.

Introduction to Proadrenomedullin (1-20)

Proadrenomedullin N-terminal 20 peptide (PAMP) is a 20-amino acid peptide that is co-synthesized and secreted with adrenomedullin (B612762) (ADM) from a common precursor, preproadrenomedullin.[1][2] Initially identified as a hypotensive and vasodilatory agent, PAMP is now recognized for its diverse biological activities, including potential antimicrobial properties.[3][4] Understanding its precise cellular and subcellular location is critical for elucidating its physiological roles and exploring its therapeutic potential. PAMP is found in a variety of cell types and its biological effects are mediated through specific receptors.[4]

Cellular and Tissue Distribution of PAMP in Rat Organs

PAMP binding sites and the mRNA for its precursor, preproadrenomedullin (ppADM), are extensively distributed throughout the rat, indicating a broad physiological significance.

Widespread Distribution: Specific binding sites for PAMP have been detected in a wide array of rat tissues. The highest concentrations of these sites are found in the aorta and adrenal glands.[5] Following these, other organs with notable PAMP binding sites include the lungs, kidneys, brain, spleen, and heart.[5]

Central Nervous System: In the central nervous system, ppADM mRNA is found in numerous regions, with particularly high concentrations in autonomic control centers such as the hypothalamic paraventricular and supraoptic nuclei, locus coeruleus, and ventrolateral medulla.[6]

Specific Organ Localization:

-

Adrenal Gland: Autoradiography has revealed specific PAMP binding sites in both the zona glomerulosa of the cortex and the medulla.[7]

-

Kidney: PAMP-immunoreactive cells have been identified as the juxtaglomerular granular cells in the kidneys of several mammalian species, including rats.[8]

-

Vascular System: PAMP receptors are present in cultured vascular smooth muscle cells from the rat aorta.[5]

Subcellular Localization: The precursor protein, pro-adrenomedullin, has been localized to both the cytoplasm and the extracellular space, consistent with its role as a secreted peptide.[3]

Quantitative Data on PAMP Distribution

The following table summarizes the relative abundance of PAMP binding sites in various rat tissues, as determined by radioligand binding assays.

| Organ | Relative Abundance of PAMP Binding Sites |

| Aorta | High |

| Adrenal Glands | High |

| Lung | Moderate |

| Kidney | Moderate |

| Brain | Moderate |

| Spleen | Moderate |

| Heart | Moderate |

Table based on data from Iwasaki et al., 1996.[5]

PAMP Signaling Pathways

The signaling mechanisms of PAMP are complex and involve multiple receptors. PAMP receptors are suggested to be coupled to G-proteins.[5] The Mas-related G-protein-coupled receptor member X2 (MrgX2) has been identified as a primary receptor for PAMP and its processed form, PAMP-12.[1][2] Additionally, the atypical chemokine receptor ACKR3/CXCR7 acts as a scavenger receptor, internalizing PAMP-12 without initiating G-protein signaling, thereby regulating its availability.[2][9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. uniprot.org [uniprot.org]

- 4. Proadrenomedullin N-terminal 20 peptide (PAMP) and its C-terminal 12-residue peptide, PAMP(9-20): Cell selectivity and antimicrobial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific binding sites for proadrenomedullin N-terminal 20 peptide (PAMP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distribution of preproadrenomedullin mRNA in the rat central nervous system and its modulation by physiological stressors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. dadun.unav.edu [dadun.unav.edu]

- 9. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Rat Proadrenomedullin N-terminal 20 Peptide (PAMP (1-20)) in Sepsis Pathophysiology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of rat Proadrenomedullin N-terminal 20 Peptide (PAMP (1-20)), a bioactive peptide with emerging significance in the complex pathophysiology of sepsis. This document synthesizes available data on its regulation, cardiovascular effects, and interactions with key signaling pathways in the context of experimental sepsis.

Introduction to PAMP (1-20)

Proadrenomedullin N-terminal 20 Peptide (PAMP (1-20)) is a 20-amino-acid peptide derived from the same precursor as adrenomedullin (B612762) (AM), a well-known vasodilator. Both peptides are products of the preproadrenomedullin gene and are often co-secreted. While adrenomedullin's role in sepsis is more extensively studied, PAMP (1-20) is gaining attention for its distinct biological activities and potential contribution to the septic shock phenotype.

Endogenous PAMP (1-20) Levels in Experimental Sepsis

Studies in rat models of sepsis, primarily using lipopolysaccharide (LPS) to induce endotoxemia, have demonstrated dynamic changes in endogenous PAMP (1-20) levels. These changes suggest a responsive role for the peptide during the septic inflammatory cascade.

Quantitative Data on PAMP (1-20) in a Rat LPS Model

The following table summarizes the key quantitative findings from a study investigating the time course of plasma and tissue concentrations of PAMP (1-20) in rats following LPS injection.

| Parameter | Time Point | Control Group (0.9% Saline) | LPS Group | Fold Change (LPS vs. Control) | Reference |

| Plasma PAMP (fmol/ml) | 4 h | ~5 | ~25 | ~5x | [1] |

| Lung PAMP (fmol/g) | 4 h | ~20 | ~80 | ~4x | [1] |

| Adrenal Gland PAMP (fmol/g) | 4 h | ~150 | ~50 | ~0.33x | [1] |

| Cardiac Atrium PAMP (fmol/g) | 4 h | ~100 | ~40 | ~0.4x | [1] |

| Mean Arterial Pressure (mmHg) | 30-60 min | Stable | Decreased | - | [1] |

| Mean Arterial Pressure (mmHg) | 4 h | Stable | Returned to basal | - | [1] |

Note: The values presented are estimations based on graphical data from the cited literature and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols employed in the study of PAMP (1-20) in rat sepsis models.

LPS-Induced Endotoxemia Model in Rats

This model is widely used to mimic the systemic inflammation characteristic of Gram-negative sepsis.

-

Animal Model: Male Wistar rats are commonly used.

-

Induction Agent: Lipopolysaccharide (LPS) from E. coli is administered.

-

Administration: A single intravenous (IV) or intraperitoneal (IP) injection of LPS is given. A typical IV dose is in the range of 5-15 mg/kg body weight.

-

Control Group: An equivalent volume of sterile 0.9% saline is administered to the control group.

-

Monitoring: Blood pressure is monitored continuously via a catheter placed in an artery (e.g., femoral or carotid). Blood and tissue samples are collected at specified time points post-injection.

-

Analysis: Plasma and tissue homogenates are used for the quantification of PAMP (1-20) and other relevant molecules (e.g., cytokines, adrenomedullin) using techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Measurement of PAMP (1-20)

Accurate quantification of PAMP (1-20) is essential for understanding its physiological and pathophysiological roles.

-

Sample Collection: Blood is collected in tubes containing anticoagulants (e.g., EDTA) and protease inhibitors to prevent peptide degradation. Tissues are snap-frozen in liquid nitrogen immediately after collection.

-

Extraction: Peptides are extracted from plasma or tissue homogenates using methods like solid-phase extraction (e.g., C18 columns) to concentrate the peptides and remove interfering substances.

-

Quantification:

-

Radioimmunoassay (RIA): A highly sensitive method that uses a specific antibody to PAMP (1-20) and a radiolabeled version of the peptide to quantify the amount of unlabeled peptide in the sample.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that uses specific antibodies to capture and detect PAMP (1-20), often with a colorimetric or chemiluminescent readout.

-

Signaling Pathways of PAMP (1-20)

PAMP (1-20) exerts its biological effects through interaction with specific cell surface receptors, primarily the Mas-related G protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.

MrgX2 Signaling Pathway

MrgX2 is a G protein-coupled receptor (GPCR) expressed on mast cells and sensory neurons. Activation of MrgX2 by PAMP (1-20) can lead to mast cell degranulation and the release of inflammatory mediators.

ACKR3 (CXCR7) Scavenging Mechanism

ACKR3 is an atypical chemokine receptor that does not couple to G proteins to initiate classical signaling cascades. Instead, it functions as a scavenger receptor, internalizing its ligands and thereby regulating their extracellular concentration.

Role of PAMP (1-20) in Sepsis Pathophysiology: A Synthesis

The precise role of PAMP (1-20) in sepsis is still under investigation, and the available data presents a complex picture.

-

Cardiovascular Effects: The increase in plasma PAMP (1-20) during endotoxemia, coinciding with the initial hypotensive phase, suggests a potential contribution to vasodilation. However, the subsequent recovery of blood pressure while PAMP (1-20) levels remain elevated indicates a more complex regulatory role, possibly involving counter-regulatory mechanisms or interactions with other vasoactive substances.

-

Inflammatory Modulation: Through its interaction with the MrgX2 receptor on mast cells, PAMP (1-20) has the potential to be pro-inflammatory by triggering the release of histamine (B1213489) and cytokines. This could contribute to the "cytokine storm" observed in sepsis. Conversely, its clearance by the scavenger receptor ACKR3 may serve as a mechanism to dampen an excessive inflammatory response by reducing the bioavailability of PAMP (1-20).

-

Dual and Opposing Roles: The seemingly contradictory functions of PAMP (1-20) through its two main receptors highlight the intricate nature of sepsis pathophysiology. The net effect of PAMP (1-20) in sepsis likely depends on the balance between its pro-inflammatory signaling via MrgX2 and its clearance via ACKR3, as well as the expression levels of these receptors on different cell types and in different tissues.

Future Directions and Therapeutic Implications

The study of PAMP (1-20) in sepsis is a burgeoning field with significant potential for therapeutic innovation.

-

Further Research: Future studies should focus on the effects of exogenous administration of PAMP (1-20) and its antagonists in various rodent models of sepsis (e.g., CLP) to delineate its precise contribution to disease progression and outcome. Investigating the regulation of MrgX2 and ACKR3 expression during sepsis will also be crucial.

-

Therapeutic Targeting:

-

MrgX2 Antagonists: Developing specific antagonists for the MrgX2 receptor could represent a novel therapeutic strategy to mitigate the pro-inflammatory effects of PAMP (1-20) and other mast cell-activating ligands in sepsis.

-

ACKR3 Modulation: Strategies to enhance the scavenging function of ACKR3 could help to clear excess PAMP (1-20) from the circulation, potentially reducing its detrimental effects.

-

References

Methodological & Application

Application Notes and Protocols for Proadrenomedullin (1-20) (rat) ELISA Kit

For Researchers, Scientists, and Drug Development Professionals